Depiperazinothiosildenafil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

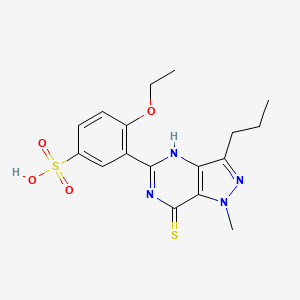

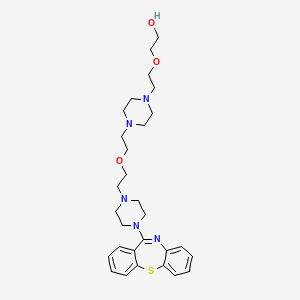

Depiperazinothiosildenafil (DTS) is a novel synthetic compound with potential applications in scientific research and lab experiments. DTS is a derivative of the popular erectile dysfunction drug, sildenafil, and has been studied for its effects on various biochemical and physiological processes. Finally, this paper will provide a list of potential future directions for DTS.

Applications De Recherche Scientifique

Molecular Versatility in Medicinal Chemistry

Phenylpiperazine derivatives, like Depiperazinothiosildenafil, represent a versatile scaffold in medicinal chemistry. Research highlights its potential beyond the central nervous system (CNS) applications, advocating for its exploration in various therapeutic fields. This molecular framework, especially when modified appropriately, can yield new classes of hits and prototypes for numerous therapeutic areas, suggesting a broad spectrum of future research and clinical applications (Maia, Tesch, & Fraga, 2012).

Role in Metabolism and Pharmacokinetics

Arylpiperazine derivatives have found clinical applications, mainly in treating psychiatric disorders such as depression, psychosis, or anxiety. The metabolism of these compounds involves extensive pre-systemic and systemic processes, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are known for their varied effects on serotonin receptors and other neurotransmitter receptors, although some remain largely unexplored. The formation of 1-aryl-piperazine is pivotal in the pharmacological actions of these derivatives, highlighting the need for further research to fully understand their utility in various therapeutic domains (Caccia, 2007).

Mécanisme D'action

Target of Action

Depiperazinothiosildenafil is a novel compound that is structurally related to sildenafil , a well-known phosphodiesterase type 5 (PDE5) inhibitor. Therefore, it is reasonable to hypothesize that the primary target of this compound is also PDE5, an enzyme that plays a crucial role in the regulation of blood flow in certain areas of the body.

Mode of Action

As a potential PDE5 inhibitor, this compound is likely to prevent the degradation of cyclic guanosine monophosphate (cGMP), a molecule that relaxes smooth muscles and increases blood flow . This action is similar to that of sildenafil, which enhances the effect of nitric oxide (NO) released in response to sexual stimulation. NO activates guanylate cyclase, leading to increased levels of cGMP, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by sildenafil, given their structural similarities. The inhibition of PDE5 leads to an increase in cGMP levels, which in turn activates protein kinase G (PKG). PKG then phosphorylates multiple targets, leading to smooth muscle relaxation and vasodilation .

Pharmacokinetics

Sildenafil is rapidly absorbed and reaches peak plasma concentrations within an hour. It is metabolized primarily by the liver and excreted as metabolites in the feces .

Result of Action

The result of this compound’s action would be the relaxation of smooth muscle and increased blood flow in areas of the body where PDE5 is present. This could potentially lead to effects similar to those of sildenafil, such as the treatment of erectile dysfunction .

Propriétés

IUPAC Name |

4-ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S2/c1-4-6-12-14-15(21(3)20-12)17(26)19-16(18-14)11-9-10(27(22,23)24)7-8-13(11)25-5-2/h7-9H,4-6H2,1-3H3,(H,18,19,26)(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCQIYUAKPKDHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)O)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1353018-10-6 |

Source

|

| Record name | Depiperazinothiosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353018106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEPIPERAZINOTHIOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y254E6O9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]-](/img/structure/B568965.png)

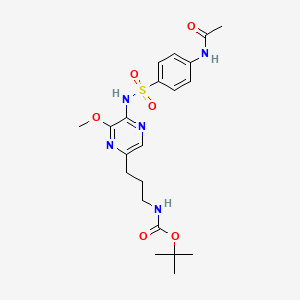

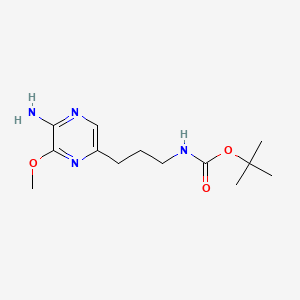

![Tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate](/img/structure/B568974.png)

![[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate](/img/structure/B568982.png)